Dizocilpine

Description

Propriétés

IUPAC Name |

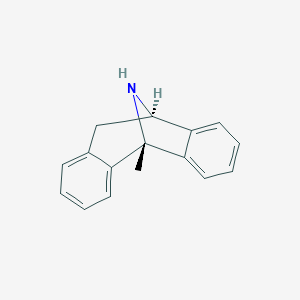

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOJYSIDWZQNJS-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77086-22-7 (Parent) | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048447 | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White solid from cyclohexane | |

CAS No. |

77086-21-6 | |

| Record name | Dizocilpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77086-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIZOCILPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PY8KH681I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68.5-69 °C | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Multicomponent Barbier-Type Reaction for α-Branched Amine Construction

The convergent synthesis of this compound, as described by, begins with the construction of its α-branched amine moiety. A Barbier-type reaction involving a three-component coupling of 2-bromobenzaldehyde, allyl magnesium bromide, and a protected amine precursor enables the stereoselective formation of the critical α-branched amine. This reaction proceeds under mild conditions (0°C to room temperature) in tetrahydrofuran (THF), achieving yields of 68–72% after purification. The selectivity for the desired diastereomer is attributed to the chelation-controlled mechanism, where the magnesium ion coordinates with both the aldehyde oxygen and the nitrogen of the amine precursor.

Heck α-Coupling for Exocyclic Alkene Formation

A pivotal step in the synthesis is the Heck α-coupling reaction, which generates the exocyclic alkene skeleton. Using palladium(II) acetate as a catalyst and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand, the reaction couples a bromobenzene derivative with a preformed allyl amine intermediate. The α-selectivity of this coupling is achieved by steric hindrance from the bulky phosphine ligand, which directs oxidative addition to the less hindered α-position of the allyl group. This step proceeds in 82% yield, with the reaction temperature optimized to 110°C in dimethylformamide (DMF) to minimize β-hydride elimination side reactions.

Intramolecular Hydroamination for Ring Closure

The final cyclization step employs an intramolecular hydroamination reaction between the exocyclic alkene and a secondary protected amine. Using a gold(I) catalyst (e.g., AuCl(PPh₃)), the reaction proceeds via a 6-endo trigonal mechanism to form the dibenzocycloheptene core. Deuterium labeling studies confirm that the reaction follows Markovnikov regioselectivity, with the amine adding to the more substituted alkene carbon. This step achieves 75% yield after column chromatography, completing the synthesis of the this compound scaffold.

Enzymatic Targeting Strategies for Prodrug Synthesis

Design of CM-MK801: A Masked this compound Derivative

To enable cell type-specific delivery, developed CM-MK801, a prodrug of this compound activated by porcine liver esterase (PLE). The prodrug incorporates a carboxymethylpropyl ester and a 4-hydroxy-3-nitrobenzyl carbamate group, which render it inert until enzymatically cleaved. The synthesis involves three key steps:

-

Esterification of 1-methylcyclopropanecarboxylic Acid : Reaction with chloromethyl chlorosulfate in dichloromethane (DCM) yields chloromethyl 1-methylcyclopropanecarboxylate (64% yield).

-

Nitrobenzyl Carbamate Formation : Coupling the ester with 4-formyl-2-nitrophenol via a Mitsunobu reaction produces (4-formyl-2-nitrophenoxy)methyl 1-methylcyclopropanecarboxylate (48% yield).

-

Conjugation with this compound : The final step involves reacting the intermediate with MK-801 hydrogen maleate in DMF using N,N-diisopropylethylamine (DIPEA) as a base, yielding CM-MK801 in 32% yield after preparative HPLC.

Enzymatic Activation and Pharmacological Validation

CM-MK801 remains stable in neuronal environments lacking PLE but releases active this compound upon esterase cleavage. In vitro assays demonstrate a 95% reduction in NMDA receptor current in PLE-expressing neurons within 15 minutes of prodrug administration, compared to <5% inhibition in control cells. This strategy enables precise pharmacological targeting, addressing this compound’s systemic toxicity.

Structural Modifications and Analog Development

Aromatic Ring Substitutions

The convergent synthesis platform has been adapted to create this compound analogs with modified aromatic rings. For example:

-

4-Fluoro Derivative : Introduced via Suzuki-Miyaura coupling using palladium-catalyzed cross-coupling of a boronic ester with a fluorinated aryl bromide. This analog shows a 2.3-fold increase in NMDA receptor affinity compared to the parent compound.

-

3-Nitro Derivative : Synthesized by nitration of the intermediate bromobenzene derivative using fuming nitric acid. Despite reduced receptor binding (IC₅₀ = 18 nM vs. 6 nM for MK-801), this analog exhibits improved water solubility (>5 mg/mL).

Piperazine-Based Modifications

Building on the acylaminobutylpiperazine scaffold described in, researchers have synthesized this compound derivatives with enhanced D3 receptor selectivity. For instance:

-

Imidazo[1,2-a]pyridine-2-carboxamide Derivative : Prepared via HATU-mediated coupling of imidazo[1,2-a]pyridine-2-carboxylic acid with 4-(4-phenylpiperazin-1-yl)butan-1-amine. This compound exhibits dual NMDA/D3 receptor activity (Kᵢ = 1.2 nM and 0.8 nM, respectively).

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the primary synthesis routes:

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Convergent Synthesis | Intramolecular Hydroamination | 75 | 98 | High |

| Prodrug Synthesis | Carbamate Conjugation | 32 | 95 | Moderate |

| Analog Synthesis | Suzuki-Miyaura Coupling | 68 | 97 | High |

The convergent approach offers superior scalability and yield, making it ideal for bulk production. In contrast, the prodrug method, while lower-yielding, enables targeted delivery critical for neuropharmacological studies.

Analyse Des Réactions Chimiques

Types de réactions : Dizocilpine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure du this compound, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound, affectant son activité et son affinité de liaison.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le récepteur NMDA et son rôle dans la plasticité synaptique et la neurotransmission.

Biologie : Employé dans la recherche pour comprendre les mécanismes des maladies neurodégénératives et des troubles cognitifs.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le récepteur NMDA.

5. Mécanisme d'action

This compound exerce ses effets en se liant à l'intérieur du canal ionique du récepteur NMDA, bloquant le flux d'ions tels que le calcium à travers le canal . Ce blocage est dépendant de l'utilisation et du voltage, ce qui signifie que le canal doit être ouvert pour que le this compound se lie. En inhibant le récepteur NMDA, le this compound perturbe la plasticité synaptique et la neurotransmission, conduisant à ses effets caractéristiques sur la mémoire et l'apprentissage. De plus, il a été constaté que le this compound agissait comme un antagoniste du récepteur nicotinique de l'acétylcholine et inhibait les transporteurs de la sérotonine et de la dopamine .

Composés similaires :

Kétamine : Un autre antagoniste du récepteur NMDA utilisé cliniquement comme anesthésique dissociatif.

Phéncyclidine (PCP) : Partage des propriétés antagonistes du récepteur NMDA similaires, mais présente des différences distinctes dans ses effets sur le métabolisme du glucose et l'interaction avec d'autres récepteurs.

Memantine : Un antagoniste du récepteur NMDA moins puissant utilisé dans le traitement de la maladie d'Alzheimer.

Unicité du this compound : this compound est unique en raison de sa forte puissance et de sa spécificité en tant qu'antagoniste du récepteur NMDA. Il est largement utilisé dans la recherche pour modéliser la psychose et étudier le rôle des récepteurs NMDA dans diverses affections neurologiques et psychiatriques. Malgré son potentiel, le this compound n'est pas utilisé en clinique en raison de ses effets secondaires graves, notamment une perturbation cognitive et des réactions du spectre psychotique .

Applications De Recherche Scientifique

Behavioral Research

Dizocilpine has been extensively used in behavioral studies to understand the mechanisms underlying various neuropsychiatric disorders. Its ability to block NMDA receptors makes it a valuable tool for investigating the effects of glutamatergic dysfunction.

Key Findings:

- Cognitive Impairment: Research indicates that this compound can impair cognitive functions, particularly in tasks requiring memory and learning. For instance, studies have shown that chronic administration of this compound can facilitate cocaine self-administration, suggesting its role in addiction behaviors .

- Locomotor Activity: this compound has been shown to induce hyperlocomotion in animal models. In comparative studies, it was found to be approximately 15 times more potent than phencyclidine (PCP) in stimulating locomotion . This effect is dose-dependent, with significant increases observed at doses ranging from 0.1 to 0.2 mg/kg .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound derivatives. These compounds are being explored as potential treatments for neurodegenerative diseases due to their ability to modulate NMDA receptor activity without inducing psychotomimetic effects.

Research Insights:

- Neuroprotection Against Excitotoxicity: Novel dibenzosuberane derivatives derived from this compound have shown promise in protecting against NMDA-induced hippocampal neurodegeneration. These compounds demonstrated significant reduction in hippocampal damage at concentrations as low as 30 µM .

- Safety Profile: Behavioral studies indicated that certain this compound derivatives did not induce hyperlocomotion or impair startle response in rats, suggesting a favorable safety profile for potential therapeutic applications .

Pharmacological Applications

The pharmacological potential of this compound extends beyond behavioral studies and neuroprotection. It is being investigated for its efficacy in treating various conditions linked to NMDA receptor dysfunction.

Potential Therapeutic Uses:

- Chronic Pain and Depression: Due to its NMDA antagonism, this compound may provide relief in conditions characterized by chronic pain and depressive symptoms by modulating glutamatergic signaling pathways .

- Addiction Treatment: The facilitation of cocaine self-administration through chronic NMDA receptor blockade suggests that this compound could play a role in understanding and potentially treating substance use disorders .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Behavioral Research | Investigating cognitive impairment and locomotor activity | Induces hyperlocomotion; affects learning/memory |

| Neuroprotective Effects | Protecting against excitotoxicity | Reduces hippocampal damage; safe derivatives |

| Pharmacological Applications | Potential treatment for chronic pain and addiction | Modulates glutamatergic signaling; addiction behavior |

Case Studies

- Cognitive Impairment Study:

- Neuroprotection Case:

- Addiction Behavior Research:

Mécanisme D'action

Dizocilpine exerts its effects by binding inside the ion channel of the NMDA receptor, blocking the flow of ions such as calcium through the channel . This blockade is use- and voltage-dependent, meaning the channel must be open for this compound to bind. By inhibiting the NMDA receptor, this compound disrupts synaptic plasticity and neurotransmission, leading to its characteristic effects on memory and learning. Additionally, this compound has been found to act as a nicotinic acetylcholine receptor antagonist and inhibit serotonin and dopamine transporters .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

NMDA Receptor Antagonists

2.1.1. Phencyclidine (PCP)

- Mechanism: Non-competitive NMDA receptor antagonist.

- Potency : Less potent than dizocilpine in blocking NMDA receptors. In catalepsy models, the minimum effective dose (MED) for PCP was 3.2 mg/kg vs. 0.178 mg/kg for this compound .

- Therapeutic Applications : Used in psychosis research; exacerbates schizophrenia-like behaviors.

- Side Effects : Psychosis, cognitive impairment, and social withdrawal .

2.1.2. Ketamine

- Mechanism: Non-competitive NMDA receptor antagonist with additional opioid and monoaminergic effects.

- Potency : MED for enhancing GHB-induced catalepsy was 17.8 mg/kg, ~100x less potent than this compound .

- Therapeutic Applications : Rapid-acting antidepressant and anesthetic.

- Side Effects : Psychotomimetic effects at high doses; less motor toxicity than this compound .

2.1.3. ADCI

- Mechanism : Structural analog of this compound with NMDA antagonist properties.

- Potency: 10x less potent than this compound in blocking ethanol withdrawal seizures (effective dose range: 1–10 mg/kg vs. This compound’s 0.1–1 mg/kg) .

- Therapeutic Applications: Reduces ethanol withdrawal seizures and tremors.

- Side Effects : Minimal motor incoordination compared to this compound .

2.1.4. FPL12495AA (Remacemide Metabolite)

- Mechanism : NMDA channel blocker with affinity for the this compound-binding site.

- Potency : Inhibits veratridine-induced glutamate release at lower concentrations (12.5 μM) than this compound (100 μM) .

- Side Effects: Limited data, but fewer locomotor disruptions than this compound .

Potassium Channel Blockers

2.2.1. Cyproheptadine and Amitriptyline

- Mechanism : Tricyclic compounds blocking Kv potassium channels.

- Comparison: this compound inhibits both Kv and K_A currents non-selectively (19–28% inhibition at 30 μM) but is less potent than cyproheptadine, which shows higher selectivity for Kv .

- Therapeutic Implications : Cyproheptadine’s central chain enhances Kv selectivity, making it more suitable for channelopathy research than this compound .

Neuroprotective Agents

2.3.1. Minocycline

- Interaction: Attenuates this compound-induced hyperlocomotion and prepulse inhibition (PPI) deficits by normalizing dopamine levels in the frontal cortex and striatum .

- Therapeutic Potential: Demonstrates antipsychotic-like activity, contrasting this compound’s pro-psychotic effects .

Data Tables

Table 1: Comparative Potency of NMDA Antagonists in Behavioral Models

Table 2: Neurochemical Effects in Cancer Models

Contradictions and Model-Dependent Efficacy

- Neuroprotection : this compound reduced cerebral necrosis in rats when administered pre-ischemia but failed to improve hippocampal histopathology in primates post-ischemia .

- Antidepressant Effects : this compound antagonized imipramine’s antidepressant effects in learned helplessness models, highlighting its complex role in mood regulation .

Activité Biologique

Dizocilpine, commonly known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily recognized for its significant role in neuropharmacology. This compound has been extensively studied for its diverse biological activities, particularly in the context of central nervous system (CNS) disorders. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic implications.

Pharmacological Properties

This compound exhibits a wide array of pharmacological effects, including:

- Anticonvulsant Activity : MK-801 has been shown to possess anticonvulsant properties, making it a candidate for treating seizure disorders. Studies indicate that it can effectively reduce seizure activity in various animal models .

- Anesthetic Effects : The drug is also noted for its anesthetic properties, which are attributed to its NMDA receptor antagonism. This characteristic has led to investigations into its potential use in anesthesia .

- Neuroprotective Effects : Recent studies have highlighted this compound's neuroprotective capabilities, particularly in models of neurodegeneration. For instance, it has been shown to reduce hippocampal damage induced by NMDA receptor overstimulation .

The primary mechanism through which this compound exerts its effects is through antagonism of the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, this compound can influence various neurochemical pathways:

- Oxidative Stress Modulation : MK-801 has been implicated in the formation of oxidative metabolites that may contribute to its biological effects. It generates reactive oxygen species (ROS), which can lead to cellular damage but also play a role in signaling pathways related to neuroprotection .

- Behavioral Effects : Behavioral studies in animal models have demonstrated that this compound can impair working memory and induce anxiety-like behaviors. These effects are likely tied to its impact on glutamatergic signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound through various experimental paradigms:

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers administered the compound to rats subjected to NMDA-induced hippocampal neurodegeneration. Results indicated that this compound significantly mitigated neuronal loss at doses as low as 30 μM, suggesting its potential utility in preventing excitotoxic damage associated with neurological disorders .

Q & A

Q. What experimental models are commonly used to study the neuroprotective effects of dizocilpine, and what methodological parameters are critical for reproducibility?

this compound’s neuroprotective properties are often studied in rodent models of cerebral ischemia. For example, the rat middle cerebral artery occlusion (MCAO) model requires precise monitoring of plasma concentrations (ED50: 0.3 mg/kg) and survival times (e.g., 4-hour post-occlusion) to ensure reproducibility . Methodological rigor includes verifying occlusion success via cerebral blood flow measurements and controlling for variables like body temperature and anesthesia protocols.

Q. How do researchers assess this compound’s selectivity for NMDA receptor subtypes in electrophysiological studies?

Selectivity is evaluated using voltage-clamp techniques on isolated neurons or brain slices. For instance, studies comparing inhibition of potassium currents (Kv and K_A) by this compound enantiomers show non-selective block (e.g., 19–28% inhibition at 30 μM), contrasting with more selective tricyclic compounds like cyproheptadine . Dose-response curves and competitive binding assays with radiolabeled ligands (e.g., [³H]this compound) further validate receptor specificity .

Q. What are standard dosing protocols for this compound in behavioral studies, and how do strain/vendor differences impact outcomes?

this compound is typically administered intraperitoneally at 0.05–0.3 mg/kg to induce NMDA receptor blockade. However, strain differences significantly alter responses. For example, Sprague Dawley rats from Charles River show stronger this compound-induced startle amplitude increases compared to Envigo rats, necessitating vendor-specific dose calibration . Behavioral paradigms (e.g., radial-arm maze for memory errors) must also account for baseline variability in control groups .

Advanced Research Questions

Q. How can contradictory findings on this compound’s neuroprotective vs. neurotoxic effects be reconciled in preclinical studies?

Context-dependent outcomes arise from differences in dosing, timing, and model systems. While this compound reduces ischemia-induced hippocampal damage at 3 mg/kg , prolonged use in neonatal rats (e.g., P7 administration) causes caspase-3-mediated apoptosis and persistent deficits in prefrontal cortex neurons . Researchers must distinguish acute neuroprotection (e.g., ERK pathway inhibition in cancer cells ) from chronic toxicity by integrating histopathology (e.g., Olney’s lesions) and longitudinal behavioral tracking.

Q. What mechanisms underlie this compound’s modulation of ERK1/2 signaling in cancer cells, and how can this inform experimental design?

this compound inhibits ERK1/2 phosphorylation, downregulating CREB-dependent genes (e.g., cyclin D1, bcl-2) in lung adenocarcinoma cells. Methodologically, siRNA silencing (e.g., p21 knockdown) and chromatin immunoprecipitation (ChIP) are used to validate gene targets . Researchers should also assess off-target interactions, such as α7-nicotinic receptor blockade, which may confound results .

Q. What strategies address this compound-induced variability in cognitive assays, such as radial-arm maze performance?

Variability is minimized by standardizing signal intensity (e.g., light brightness in attention tasks) and controlling for this compound’s latency effects (e.g., response delays from 73.8 msec to 102.0 msec) . Factorial designs with covariates (e.g., non-response trial counts) and post hoc tests (e.g., Bonferroni corrections for multiple comparisons) improve statistical robustness .

Q. How do sex and age influence this compound’s behavioral and neurochemical effects in animal models?

Neonatal exposure (P7) in mice reduces parvalbumin interneurons by 50% in adulthood, correlating with anxiety-like behavior . In adult rats, this compound’s startle amplitude effects are sex-dependent, with females showing stronger responses in vendor-specific cohorts . Age- and sex-stratified sampling, combined with immunohistochemistry (e.g., GAD67 labeling), is critical for mechanistic clarity.

Q. What experimental approaches validate this compound’s role in simulating schizophrenia endophenotypes, and what are limitations?

Schizophrenia models use this compound (0.1–0.3 mg/kg) to induce hyperlocomotion, prepulse inhibition (PPI) deficits, and social withdrawal. However, vendor-specific PPI variability (e.g., Charles River vs. Envigo rats) complicates cross-study comparisons . Complementary techniques, such as optogenetic silencing of NMDA receptors in prefrontal cortex, are recommended to isolate this compound-specific effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.